![molecular formula C16H15N3O5 B2629888 5-(4-羟基-3,5-二甲氧基苯基)-2-甲基-3H-咪唑并[4,5-b]吡啶-7-羧酸 CAS No. 1021113-27-8](/img/structure/B2629888.png)

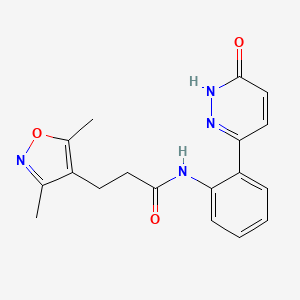

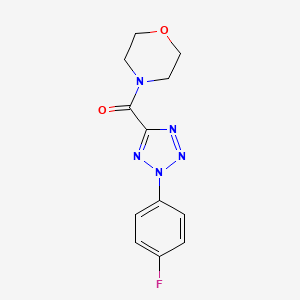

5-(4-羟基-3,5-二甲氧基苯基)-2-甲基-3H-咪唑并[4,5-b]吡啶-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that includes an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound . It also contains a 4-hydroxy-3,5-dimethoxyphenyl group, which is a type of substituted phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, but the presence of the imidazo[4,5-b]pyridine core and the carboxylic acid group could make it reactive with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group could make it acidic, and the various aromatic rings could contribute to its stability and rigidity .科学研究应用

Pharmacological Potential of Imidazo[4,5-b]pyridine

Field

Medicinal Chemistry

Application

Imidazo[4,5-b]pyridine and its derivatives have shown potential in various disease conditions. They play a crucial role in numerous disease conditions and have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Methods and Procedures

The synthesis of imidazo[4,5-b]pyridine involves various catalysts .

Results

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives

Field

Pharmaceutical Chemistry

Application

A series of cinnamic acid-derived acids, such as 4-Hydroxy-3,5-dimethoxycinnamic acid, were esterified or amidated with various moieties, bearing different biological activities, and evaluated for their antioxidant and hypolipidemic activities .

Methods and Procedures

The antioxidant and radical scavenging abilities of the compounds were assessed via inhibition of rat hepatic microsomal membrane lipid peroxidation, as well as their interaction with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) .

Results

The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats .

Use in MALDI Mass Spectrometry

Field

Analytical Chemistry

Application

4-Hydroxy-3,5-dimethoxycinnamic acid is a commonly used matrix in MALDI mass spectrometry. It is a useful matrix for a wide variety of peptides and proteins .

Methods and Procedures

It serves well as a matrix for MALDI due to its ability to absorb laser radiation and to also donate protons (H+) to the analyte of interest .

Results

This compound has proven to be effective in MALDI mass spectrometry for a wide variety of peptides and proteins .

Antimicrobial and Antioxidant Activities of Thiazolidinone Derivatives

Application

The compound 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid was synthesized and evaluated for its antimicrobial and antioxidant properties .

Methods and Procedures

The compound was synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . The structure of the compound was determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR and mass spectral data .

Results

The compound demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats .

Use in Organic Synthesis

Field

Organic Chemistry

Methods and Procedures

The compound is synthesized by acid catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3,5-dimethoxybenzaldehyde .

Results

The synthesized chalcone derivatives have been reported for their wide spectrum of antibacterial, anticancer, anti-inflammatory and antioxidant activities .

未来方向

属性

IUPAC Name |

5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-7-17-13-9(16(21)22)6-10(19-15(13)18-7)8-4-11(23-2)14(20)12(5-8)24-3/h4-6,20H,1-3H3,(H,21,22)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHLOFTQBCIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C(=C3)OC)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)

![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)

![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)

![1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2629825.png)

![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)